molecular formula C9H9N3O2 B582277 2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile CAS No. 1256633-31-4

2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile

Cat. No.: B582277
CAS No.: 1256633-31-4
M. Wt: 191.19
InChI Key: WGTZNLRJXIIZEB-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanenitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile typically involves the nitration of 2-methylpyridine followed by the introduction of a propanenitrile group. One common method involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material. This compound is treated with cold aqueous 20% sulfuric acid and heated to 100°C for 2 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-methyl-2-(5-aminopyridin-2-yl)propanenitrile.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the nitro and nitrile groups. These functional groups can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitropyridine: Similar structure but lacks the propanenitrile group.

    2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile: Similar but with the nitro group in a different position on the pyridine ring.

Uniqueness

2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile is unique due to the specific positioning of the nitro group on the pyridine ring and the presence of the propanenitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-9(2,6-10)8-4-3-7(5-11-8)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZNLRJXIIZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682489
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-31-4
Record name α,α-Dimethyl-5-nitro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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